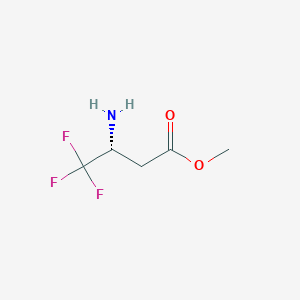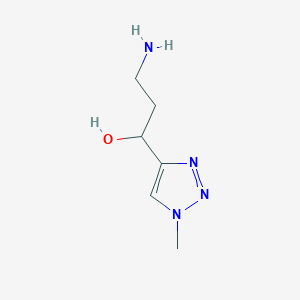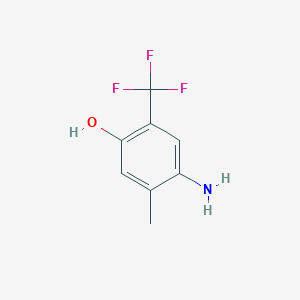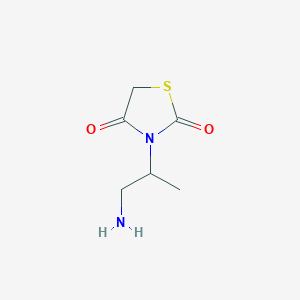![molecular formula C11H18ClN3S B13242898 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride](/img/structure/B13242898.png)
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride is a chemical compound with the molecular formula C11H18ClN3S and a molecular weight of 259.80 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.
Méthodes De Préparation
The synthesis of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with pyrimidine derivatives under specific conditions. The reaction typically involves the use of solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride can be compared with other similar compounds, such as:
2-{[2-(Piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride: This compound has a similar structure but differs in the position of the piperidine ring.
2-(Piperidin-4-yl)pyrimidine hydrochloride: This compound lacks the sulfanyl group, making it structurally simpler
Propriétés
Formule moléculaire |
C11H18ClN3S |
|---|---|
Poids moléculaire |
259.80 g/mol |
Nom IUPAC |
2-(2-piperidin-4-ylethylsulfanyl)pyrimidine;hydrochloride |
InChI |
InChI=1S/C11H17N3S.ClH/c1-5-13-11(14-6-1)15-9-4-10-2-7-12-8-3-10;/h1,5-6,10,12H,2-4,7-9H2;1H |
Clé InChI |
IRIDNIHKYUQORQ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CCSC2=NC=CC=N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


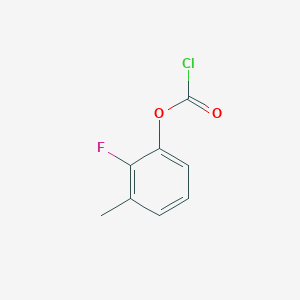
![1-Ethyl-4-fluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B13242825.png)
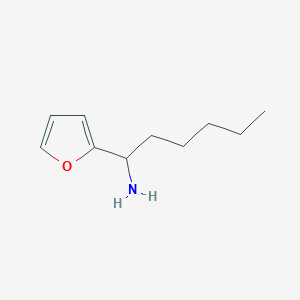
![6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13242836.png)
![Methyl 2-[2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13242838.png)
![tert-Butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}carbamate](/img/structure/B13242848.png)
![6,8,11-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-10-one](/img/structure/B13242854.png)
![2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]piperidine](/img/structure/B13242855.png)
